molecular formula C13H15F3N2O B8674745 Piperidine-4-carboxylic acid (2-trifluoromethylphenyl)amide

Piperidine-4-carboxylic acid (2-trifluoromethylphenyl)amide

Cat. No.: B8674745
M. Wt: 272.27 g/mol
InChI Key: RVRDUGGFFJTITR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidine-4-carboxylic acid (2-trifluoromethylphenyl)amide is a useful research compound. Its molecular formula is C13H15F3N2O and its molecular weight is 272.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H15F3N2O

Molecular Weight

272.27 g/mol

IUPAC Name

N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C13H15F3N2O/c14-13(15,16)10-3-1-2-4-11(10)18-12(19)9-5-7-17-8-6-9/h1-4,9,17H,5-8H2,(H,18,19)

InChI Key

RVRDUGGFFJTITR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-(2-trifluoromethylphenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester (0.450 g, 1.20 mmol) in dichloromethane (10 mL) was added trifluoroacetic acid (1.4 mL). The resulting mixture was stirred at ambient temperature for 16 hours and then quenched with saturated aqueous solution of Na2CO3 (10 mL). The organic phase was separated and washed with water (10 mL), saturated NaCl (10 mL), dried over MgSO4 and then concentrated in vacuo. The crude title compound was obtained and used without further purification.
Quantity
1.4 mL
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reactant
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Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-(trifluoromethyl)aniline (0.5 mL, 4.20 mmol) in dichloromethane (10.0 mL) was added 4-chlorocarbonylpiperidine-1-carboxylic acid tert-butyl ester (1.000 g, 4.00 mmol). The reaction mixture was stirred at ambient temperature for 10 minutes, then followed by the addition of triethylamine (0.6 mL, 4.20 mmol). The reaction mixture was stirred at ambient temperature for another 10 minutes. Water (5.0 mL) was added to the mixture and the organic phase separated and washed with saturated NaCl (10 mL), dried over MgSO4 and then concentrated in vacuo. The obtained crude product was purified by column chromatography to yield the desired product, 4-(2-trifluoromethylphenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester, in 30% yield (0.450 g). 1H NMR (300 MHz, CDCl3) δ 7.97 (d, J=8.0 Hz, 1H), 7.61 (s. 1H), 7.53 (d, J=7.9 Hz, 1H), 7.47 (t, J=7.5 Hz, 1H), 7.18 (t, J=7.6 Hz, 1H), 4.13-4.04 (m, 2H), 2.77-2.69 (m, 2H), 2.44-2.34 (m, 1H), 1.87-1.93 (m, 2H), 1.70-1.57 (m, 2H), 1.40 (s. 9H). MS (ES−) m/z 371 (M−1).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

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